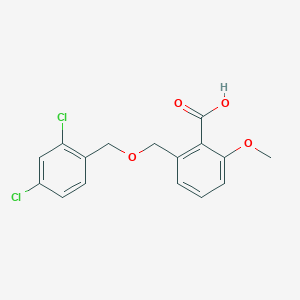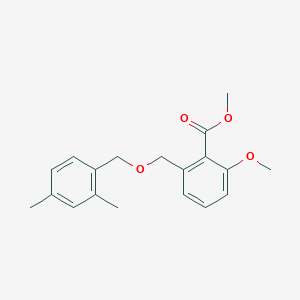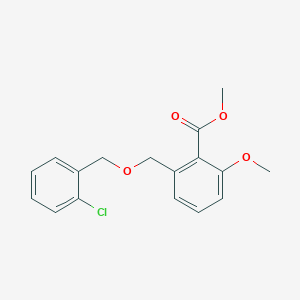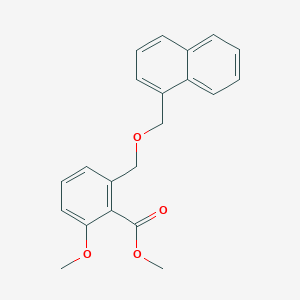
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (2,4-DBMOB) is an organic compound with a molecular weight of 295.02 g/mol and a melting point of 140-141°C. It is a white crystalline solid that is soluble in ethanol and ethyl acetate, but insoluble in water. 2,4-DBMOB has a variety of uses, including synthesis of compounds and as an intermediate in the production of drugs, dyes, and other chemicals. It is also used as an analytical reagent and as an inhibitor of enzymes.
Mécanisme D'action
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% acts as an inhibitor of enzymes by interfering with the enzyme’s active site, thus preventing the enzyme from catalyzing its reaction. In the case of proteases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. In the case of phosphatases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from being phosphorylated and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and phosphatases, which can have a variety of effects on the body. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have an analgesic effect, which can be used to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a good choice for experiments requiring the synthesis of compounds. Another advantage is that it is relatively inexpensive, which makes it a good choice for experiments with limited budgets. One limitation is that it is not very soluble in water, which can limit its use in experiments that require aqueous solutions.
Orientations Futures
There are several potential future directions for research involving 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on enzymes and its analgesic effects. Another potential direction is to investigate its potential uses as a drug, such as its use as an inhibitor of enzymes or as an analgesic. Additionally, further research could be done to investigate its potential uses in the synthesis of compounds and its potential applications in chromatographic and spectroscopic analysis.
Méthodes De Synthèse
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% can be synthesized through several different methods. One method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic acid in the presence of a base such as sodium or potassium hydroxide. This reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization. Another method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction is also carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization.
Applications De Recherche Scientifique
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has a variety of applications in scientific research. It is used as an inhibitor of enzymes, such as proteases and phosphatases, which can be used to study their activity and regulation. It is also used as a reagent in chromatographic and spectroscopic analysis. In addition, it is used in the synthesis of compounds, such as drugs, dyes, and other chemicals.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)7-13(10)18/h2-7H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBCWICWNWPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)




![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)
![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)

